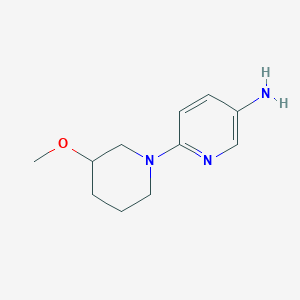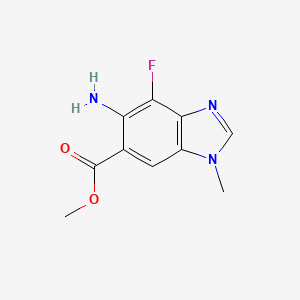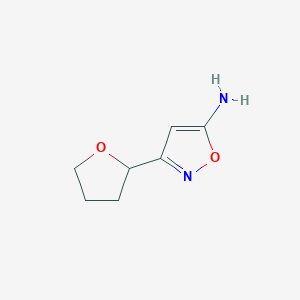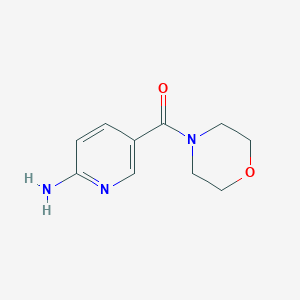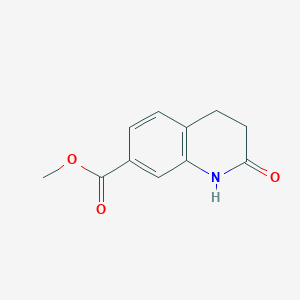
1,1-Difluoro-4-(iodomethyl)cyclohexane
Overview
Description
1,1-Difluoro-4-(iodomethyl)cyclohexane: is an organic compound with the molecular formula C7H11F2I. It is a cycloalkane derivative characterized by the presence of two fluorine atoms and one iodine atom attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-(iodomethyl)cyclohexane can be synthesized through several methods. One common approach involves the fluorination of 4-(iodomethyl)cyclohexane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-4-(iodomethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclohexane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclohexane derivative without the iodine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, potentially leading to the formation of cyclohexanone derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions
Major Products
Substitution: Various substituted cyclohexane derivatives.
Reduction: Cyclohexane derivatives without the iodine atom.
Oxidation: Cyclohexanone derivatives
Scientific Research Applications
1,1-Difluoro-4-(iodomethyl)cyclohexane has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 1,1-Difluoro-4-(iodomethyl)cyclohexane largely depends on its chemical reactivity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more likely to interact with biological membranes and proteins. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These properties enable the compound to participate in various biochemical pathways and potentially modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-4-(bromomethyl)cyclohexane
- 1,1-Difluoro-4-(chloromethyl)cyclohexane
- 1,1-Difluoro-4-(methyl)cyclohexane
Uniqueness
1,1-Difluoro-4-(iodomethyl)cyclohexane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the iodine atom provides a reactive site for substitution reactions. This combination of properties makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,1-difluoro-4-(iodomethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2I/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZKVFPWWKTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CI)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476415-02-8 | |
| Record name | 1,1-difluoro-4-(iodomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


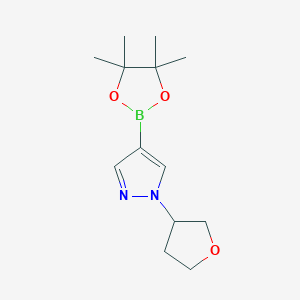


![4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B1428707.png)
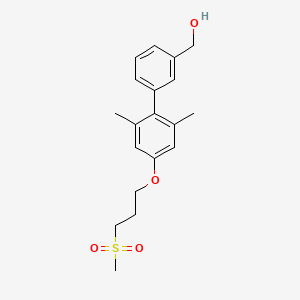


![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)
